

Physicochemical properties of Ethyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2,4-difluorobenzoate*

Cat. No.: *B022472*

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Ethyl 2,4-difluorobenzoate**

Executive Summary

Ethyl 2,4-difluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine substituents on the phenyl ring, make it a versatile intermediate for the synthesis of complex molecular architectures. The fluorine atoms enhance metabolic stability and lipophilicity, properties highly sought after in the design of novel pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **Ethyl 2,4-difluorobenzoate**, detailed protocols for its synthesis and analysis, and critical insights into its handling and applications, tailored for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research.

Ethyl 2,4-difluorobenzoate is systematically identified by its chemical formula, CAS registry number, and various synonyms.

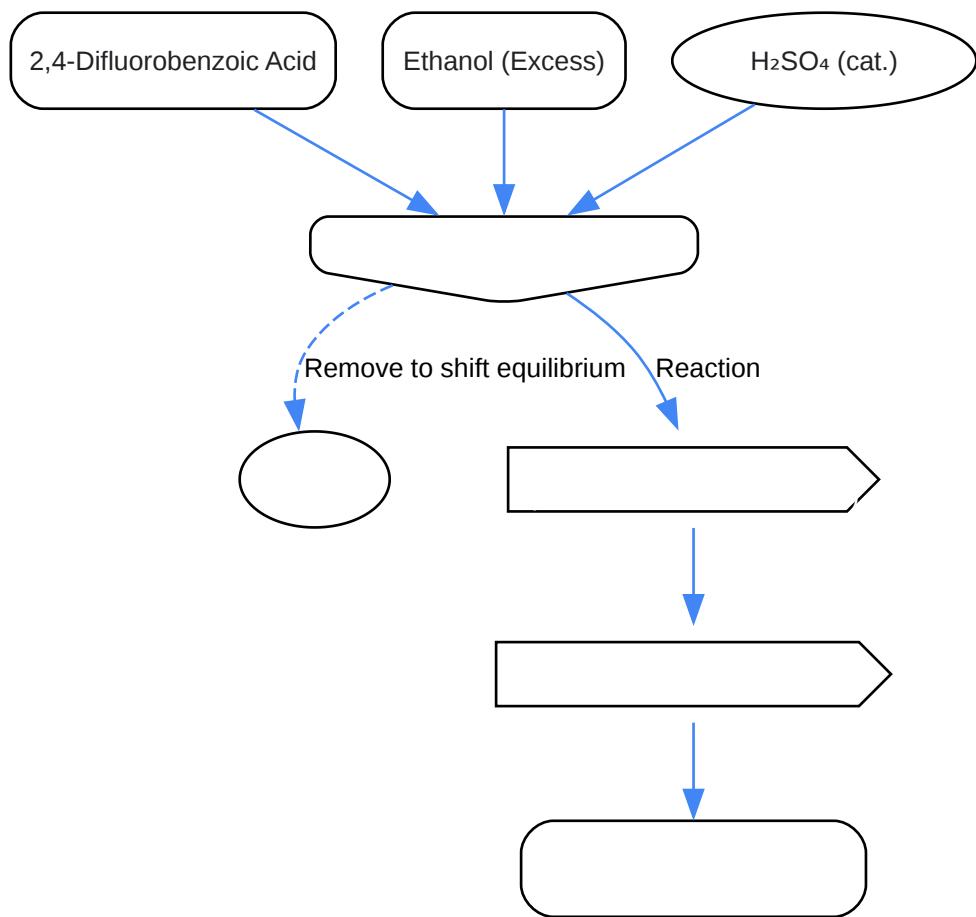
Identifier	Value
IUPAC Name	Ethyl 2,4-difluorobenzoate
Synonyms	2,4-Difluorobenzoic Acid Ethyl Ester[1]
CAS Number	108928-00-3[2][3]
Molecular Formula	C ₉ H ₈ F ₂ O ₂ [1][2]
Molecular Weight	186.16 g/mol [1][2]

The molecular architecture is key to its reactivity and function. The electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the aromatic ring and the reactivity of the ethyl ester group.

Caption: Molecular structure of **Ethyl 2,4-difluorobenzoate**.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to formulation. **Ethyl 2,4-difluorobenzoate** is generally described as a liquid, though some sources note it as a low-melting crystalline powder.[4][5] This discrepancy may arise from the compound existing in a supercooled liquid state or having a melting point close to ambient temperature.


Property	Value	Source(s)
Appearance	Light orange to Yellow to Green clear liquid	[1]
White to light yellow crystal powder	[3] [4] [5]	
Boiling Point	88 °C at 8 mmHg	[1] [3]
65-67 °C at 15 mmHg	[4]	
Melting Point	65 °C	[4] [5]
Density	1.24 g/cm ³ (at 20°C)	[1] [6]
1.222 g/cm ³	[4] [5]	
Refractive Index (n _{20/D})	1.47	[1] [6]
Flash Point	84 °C	
Purity (typical)	>98.0% (GC)	[1]

Synthesis and Reactivity

Synthetic Protocol: Fischer Esterification

The most direct and common method for preparing **Ethyl 2,4-difluorobenzoate** is the Fischer esterification of its parent carboxylic acid, 2,4-difluorobenzoic acid. This acid-catalyzed reaction with ethanol is a robust and scalable process.

Causality: The use of a strong acid catalyst (like H₂SO₄) is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, using excess ethanol or removing water as it forms will drive the reaction toward the product, maximizing the yield.

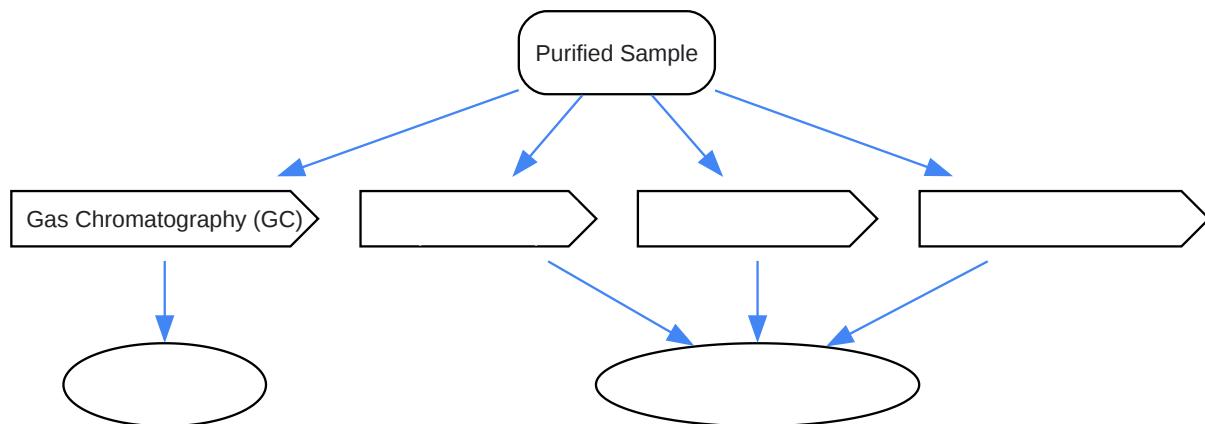
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl 2,4-difluorobenzoate**.

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4-difluorobenzoic acid (1.0 eq).
- Reagent Addition: Add absolute ethanol (5-10 eq) as the solvent and reactant.
- Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
- Heating: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Quenching & Neutralization:** After completion, cool the mixture to room temperature and slowly pour it over crushed ice. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified via vacuum distillation to yield the final high-purity liquid.


Reactivity Profile

The reactivity is dominated by two main sites:

- **Ester Moiety:** Susceptible to standard ester chemistry, including hydrolysis (acidic or basic) to revert to the carboxylic acid, transesterification with other alcohols, and reduction to the corresponding alcohol.
- **Aromatic Ring:** The two fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$), particularly at the positions ortho and para to the fluorine atoms. This makes it a valuable substrate for introducing nucleophiles to the aromatic core.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for quality control.

Expected Spectroscopic Signatures:

- Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at $\sim 1720\text{-}1740\text{ cm}^{-1}$, C-O stretches around $1100\text{-}1300\text{ cm}^{-1}$, and strong C-F stretches in the $1100\text{-}1400\text{ cm}^{-1}$ region.
- ^1H NMR Spectroscopy: One would expect a triplet for the terminal $-\text{CH}_3$ of the ethyl group, a quartet for the $-\text{OCH}_2-$ group, and complex multiplets for the aromatic protons due to H-H and H-F coupling.
- ^{13}C NMR Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon (~ 165 ppm), the carbons attached to fluorine (showing large C-F coupling constants), and the ethyl group carbons.
- ^{19}F NMR Spectroscopy: Two distinct signals are expected for the two non-equivalent fluorine atoms, with splitting due to F-F coupling.

Applications in Drug Development

Ethyl 2,4-difluorobenzoate is not merely a laboratory chemical; it is a key building block in the synthesis of high-value molecules. The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance drug properties.[\[1\]](#)

- **Metabolic Stability:** The C-F bond is significantly stronger than the C-H bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.
- **Lipophilicity and Binding:** Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the polarized C-F bond can engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity.

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides and fungicides.[\[1\]](#)

Safety, Handling, and Storage

Hazard Profile: As a Senior Application Scientist, ensuring laboratory safety is paramount. The compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard Type	Description	GHS Statement(s)	Source(s)
Physical Hazard	Combustible Liquid	H227	[7]
Health Hazard	Irritant	Irritating to eyes, respiratory system, and skin.	[4] [5]

Safe Handling Protocol:

- **Ventilation:** Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[3\]](#)
- **Personal Protective Equipment (PPE):** Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[\[3\]](#)[\[4\]](#)
- **Fire Safety:** Keep away from open flames, sparks, and heat. Use non-sparking tools.[\[3\]](#)[\[7\]](#)

- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[7]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4]
 - Skin: Wash off with soap and plenty of water.
 - Inhalation: Move to fresh air.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is recommended to store at room temperature, ideally below 15°C in a dark place.

References

- ChemBK (2024). **ethyl 2,4-difluorobenzoate**.
- Al-Masri, N., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diyl)
- Supporting Information. (n.d.). General procedure for Ni-catalyzed carboxylation of aryl halides.
- Chemdad Co., Ltd. (n.d.). **ETHYL 2,4-DIFLUOROBENZOATE**. Retrieved from an online chemical supplier directory. [Link]
- PubChem (n.d.). **Methyl 2,4-Difluorobenzoate**.
- NIST (n.d.). Benzoic acid, 4-fluoro-, ethyl ester.
- Human Metabolome Database (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967).
- Google Patents (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
- SpectraBase (n.d.). 2,5-Difluorobenzoic acid - Optional[Vapor Phase IR] - Spectrum.
- NIST (n.d.). Ethyl 4-methylbenzoate.
- PubChem (n.d.). 2,4-Difluorobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. ETHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. ETHYL 2,4-DIFLUOROBENZOATE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. labproinc.com [labproinc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical properties of Ethyl 2,4-difluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022472#physicochemical-properties-of-ethyl-2-4-difluorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com